molecular formula C19H14Cl3NO4 B1674078 5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid CAS No. 168086-64-4

5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid

Cat. No. B1674078
M. Wt: 426.7 g/mol
InChI Key: WUJUBERMAKRECF-UHFFFAOYSA-N
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Patent
US05436265

Procedure details

To 1-(2,4,6-trichlorobenzoyl)-5-methoxy-2-methyl-3-indolyl acetic acid 2-(trimethylsilyl)ethyl ester (2.80 g) in THF (25.0 mL) at 0° C. was added TBAF (14.7 mL). After a period of 5 h at room temperature, the reaction mixture was acidified by the addition of NH4Cl and HCl, extracted with EtOAc, dried over Na2SO4 and evaporated. The resulting solid was washed with 10% EtOAc in hexane and recrystallized (EtOAc-hexane) to afford 1.73 g of the title compound, m.p. 193°-196° C.
Name
1-(2,4,6-trichlorobenzoyl)-5-methoxy-2-methyl-3-indolyl acetic acid 2-(trimethylsilyl)ethyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CC[O:5][C:6](=[O:31])[CH2:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[N:10]([C:19](=[O:29])[C:20]2[C:25]([Cl:26])=[CH:24][C:23]([Cl:27])=[CH:22][C:21]=2[Cl:28])[C:9]=1[CH3:30].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[NH4+].[Cl-].Cl>C1COCC1>[Cl:28][C:21]1[CH:22]=[C:23]([Cl:27])[CH:24]=[C:25]([Cl:26])[C:20]=1[C:19]([N:10]1[C:11]2[C:16](=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:8]([CH2:7][C:6]([OH:31])=[O:5])=[C:9]1[CH3:30])=[O:29] |f:1.2,3.4|

Inputs

Step One
Name
1-(2,4,6-trichlorobenzoyl)-5-methoxy-2-methyl-3-indolyl acetic acid 2-(trimethylsilyl)ethyl ester
Quantity
2.8 g
Type
reactant
Smiles
C[Si](CCOC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=C(C=C(C=C1Cl)Cl)Cl)=O)C)=O)(C)C
Name
Quantity
14.7 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The resulting solid was washed with 10% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
recrystallized (EtOAc-hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)O)C)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.